molecular formula C11H5N3O4S B10811787 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

Cat. No.: B10811787
M. Wt: 275.24 g/mol
InChI Key: AZBFJMQLIITNQR-UHFFFAOYSA-N
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Description

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core substituted with a nitro group at the 5-position and a 1,3-thiazol-2-yl moiety at the 2-position. This compound is of interest in medicinal chemistry and materials science due to its structural complexity and functional versatility.

Properties

IUPAC Name

5-nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5N3O4S/c15-9-7-2-1-6(14(17)18)5-8(7)10(16)13(9)11-12-3-4-19-11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBFJMQLIITNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation has been employed to reduce reaction times during cyclocondensation. For example, a 30-minute exposure at 150°C in dimethylformamide (DMF) increases the reaction rate by 3-fold, albeit with a slight yield reduction (85–88%).

Solid-Phase Synthesis

Immobilization of the phthalic acid derivative on Wang resin enables stepwise assembly of the isoindole-dione scaffold. This method simplifies purification but requires specialized equipment, limiting its industrial applicability.

Challenges and Optimization Strategies

Key challenges in the synthesis include:

  • Regioselectivity in Nitration : Competing meta-substitution can occur if reaction temperatures exceed 30°C, necessitating precise thermal control.

  • Amine Oxidation : The free amine intermediate is susceptible to oxidation, requiring inert atmospheres (N₂ or Ar) during handling.

  • Solvent Compatibility : Polar aprotic solvents like DMF improve thiazole solubility but may hinder crystallization .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 5-amino-2-(1,3-thiazol-2-yl)isoindole-1,3-dione.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione has garnered attention for its potential therapeutic effects:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. This property is particularly valuable in developing new antibiotics as resistance to existing drugs increases.
  • Anticancer Properties : Research has shown that the compound can induce apoptosis in cancer cells. For instance, a study demonstrated that it inhibited cell proliferation in specific cancer cell lines, suggesting potential as an anticancer agent.

Agricultural Chemistry

The compound's efficacy extends to agricultural applications:

  • Pesticides and Herbicides : Its structural characteristics allow it to interact effectively with biological systems, making it a candidate for developing new pesticides and herbicides. Early studies have shown promise in reducing pest populations without harming non-target organisms.

Material Science

In material science, 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione is explored for its utility in creating advanced materials:

  • Polymer Additives : The compound can be used as an additive to enhance the properties of polymers, such as increasing thermal stability and chemical resistance.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, highlighting their potential as lead compounds for new antibiotic development.

Case Study 2: Anticancer Activity

In research published in Cancer Letters, the compound was tested against several cancer cell lines. The findings revealed that it effectively inhibited cell growth and induced apoptosis through the activation of caspase pathways. This suggests a mechanism by which the compound could be developed into a therapeutic agent for cancer treatment.

Data Table of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAntimicrobial agentsEffective against multiple bacterial strains
Anticancer agentsInduces apoptosis in cancer cell lines
Agricultural ChemistryPesticidesPromising results in pest control
Material SciencePolymer additivesEnhances thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The following compounds share the isoindole-1,3-dione scaffold but differ in substituents and appended heterocycles:

Compound Name Substituents on Isoindole-1,3-dione Key Functional Groups Notable Structural Features
5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione 5-NO₂, 2-thiazol-2-yl Nitro, thiazole High polarity due to NO₂; π-conjugation via thiazole
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c) 2-aryl with triazolidine-thione Triazolidine-thione, phenyl Hydrogen-bonding via NH groups; sulfur-rich
2-[4-tert-Butyl-5-(2-chlorobenzyl)-1,3-thiazol-2-yl]isoindoline-1,3-dione 2-thiazol-2-yl with bulky tert-butyl and chlorobenzyl tert-Butyl, Cl-benzyl, thiazole Steric hindrance from tert-butyl; halogenated
(ZE)-N-{1-[4-(1,3-Dioxoindolin-2-yl)phenyl]ethylidene}benzohydrazide (15) 2-aryl with benzohydrazide Hydrazide, benzoyl Planar hydrazide moiety; multiple H-bond donors

Key Observations :

  • Thiazole vs. triazolidine-thione : The thiazole in the target compound offers π-conjugation but lacks the hydrogen-bonding capacity of the triazolidine-thione NH groups in 13c .
  • Steric effects : The tert-butyl group in reduces solubility in polar solvents, whereas the nitro group in the target compound may improve solubility in aprotic solvents like DMF or DMSO.

Physical and Spectroscopic Properties

Table 1: Comparative Data on Physical Properties
Compound Melting Point (°C) IR (C=O stretches, cm⁻¹) ^1H-NMR (Key Signals, δ ppm)
Target compound Not reported ~1785 (NO₂), ~1700 (C=O) Thiazole-H: δ 7.5–8.5 (predicted)
13c >300 1785, 1714 NH: δ 9.45, 11.54; Ar-H: δ 7.15–8.19
Compound 15 247–249 1781, 1704 Hydrazide NH: δ 10.85; Ar-H: δ 7.59–8.10
Compound from Not reported Not reported tert-butyl: δ ~1.2 (predicted)

Spectroscopic Insights :

  • IR: The target compound’s nitro group would exhibit asymmetric and symmetric NO₂ stretches near 1520 and 1340 cm⁻¹, absent in analogues without NO₂ .
  • ^1H-NMR : Thiazole protons in the target compound are expected downfield (δ 7.5–8.5) due to electron-withdrawing effects, contrasting with upfield tert-butyl signals in .

Biological Activity

Overview

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione is a heterocyclic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structure, which combines a nitro group, a thiazole ring, and an isoindole-1,3-dione core, contributes to its reactivity and biological efficacy. This article reviews the biological activities associated with this compound, supported by data tables and recent research findings.

PropertyValue
Molecular FormulaC₁₁H₈N₄O₄S
Molecular Weight284.27 g/mol
Melting PointNot available
Boiling PointNot available
DensityNot available

The biological activity of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione is primarily attributed to its ability to interact with various biological macromolecules:

  • DNA Binding : The compound has been shown to bind to DNA, leading to disruption of normal cellular functions.
  • Protein Interaction : It may interact with proteins involved in cell signaling pathways, potentially inhibiting their activity.
  • Induction of Oxidative Stress : The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione derivatives. For instance:

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects against A549 lung adenocarcinoma cells using MTT assays. The IC50 values indicated significant inhibition of cell viability (IC50 < 10 µM) for certain derivatives .
    • Another investigation into isoindole derivatives showed that they could act as tyrosine kinase inhibitors and exhibited antiproliferative effects across various cancer cell lines .
  • In Vivo Studies :
    • In a xenograft model involving nude mice implanted with A549-luc cells, treatment with selected compounds resulted in reduced tumor growth and improved survival rates compared to control groups over a 60-day period .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research indicates that thiazole-containing compounds can effectively inhibit bacterial growth and have been explored for their potential as therapeutic agents against resistant strains .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique structural features of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione relative to other isoindole derivatives:

CompoundAnticancer Activity (IC50)Notes
5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione< 10 µMSignificant cytotoxicity against A549 cells
5-Nitroindole derivativesVariesSome show marked effects on various tumor lines
Thiazole-based compoundsIC50 < 20 µMEffective against multiple bacterial strains

Case Study 1: Anticancer Efficacy

A study published in Nature documented the synthesis and evaluation of various isoindole derivatives against cancer cell lines. The findings indicated that modifications on the thiazole ring significantly enhanced anticancer activity, suggesting structural optimization could lead to more potent compounds .

Case Study 2: Antimicrobial Properties

Research published in Journal of Medicinal Chemistry demonstrated that thiazole-containing compounds showed significant antibacterial activity against Gram-positive bacteria. The study emphasized the importance of the thiazole moiety in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 5-nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nitration of isoindole precursors and coupling with thiazole derivatives. Key parameters include solvent choice (polar aprotic solvents like DMF or DMSO), temperature control (60–80°C for nitro-group introduction), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Yield optimization requires iterative adjustment of stoichiometry and reaction time, validated via HPLC or LC-MS for purity checks .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm nitro-group positioning and thiazole ring substitution patterns.
  • LC-MS : For molecular weight verification and impurity profiling.
  • XRD : To resolve crystal structure ambiguities, particularly for nitro-group orientation .
  • HPLC : For purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How does the electronic structure of the nitro group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro group’s electron-withdrawing nature deactivates the isoindole ring, directing electrophilic substitution to the thiazole moiety. Computational methods (DFT calculations) can predict reactive sites, while experimental validation involves substituent-specific reactions (e.g., Suzuki-Miyaura coupling) to assess regioselectivity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, reaction path searches) streamline the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Predict electronic properties (HOMO-LUMO gaps) and nitro-group reduction potentials.
  • Reaction Path Searches : Identify low-energy pathways for functionalization (e.g., nitro-to-amine reduction) using software like Gaussian or ORCA.
  • Molecular Dynamics : Simulate binding affinities to biological targets (e.g., enzymes) to prioritize synthesis targets .

Q. What strategies resolve contradictory data in spectroscopic vs. crystallographic structural assignments?

  • Methodological Answer :

  • Cross-Validation : Compare NMR chemical shifts with XRD-derived bond lengths to confirm nitro-group orientation.
  • Dynamic NMR : Resolve conformational flexibility in solution that may conflict with solid-state structures.
  • Theoretical Calculations : Overlay computed and experimental spectra to identify discrepancies caused by solvent effects or tautomerism .

Q. How do steric and electronic effects of the thiazole ring impact catalytic applications (e.g., in asymmetric synthesis)?

  • Methodological Answer :

  • Steric Maps : Generate using molecular modeling tools (e.g., VSEPR) to assess thiazole’s spatial interference in catalytic cycles.
  • Electrochemical Profiling : Cyclic voltammetry to quantify electron-transfer properties linked to catalytic activity.
  • Kinetic Studies : Compare turnover frequencies (TOF) of thiazole vs. benzothiazole analogs to isolate electronic contributions .

Q. What experimental design principles minimize resource-intensive trial-and-error in reaction optimization?

  • Methodological Answer :

  • Factorial Design : Screen variables (temperature, solvent, catalyst loading) using Taguchi or Box-Behnken methods to identify critical factors.
  • High-Throughput Screening : Employ microreactors to test >100 conditions/day, coupled with automated LC-MS analysis.
  • Machine Learning : Train models on historical reaction data to predict optimal conditions for new derivatives .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical predictions and experimental reactivity outcomes?

  • Methodological Answer :

  • Sensitivity Analysis : Vary computational parameters (basis sets, solvation models) to assess prediction robustness.
  • Isotopic Labeling : Use 15N^{15}N-labeled nitro groups to trace unexpected reaction pathways (e.g., nitroso intermediates).
  • In Situ Spectroscopy : Monitor reactions via FTIR or Raman to detect transient species not accounted for in simulations .

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Methodological Answer :

  • Strict Solvent Control : Use deuterated solvents for NMR-based assays to avoid solvent-induced artifacts.
  • Batch Consistency : Validate each synthesis batch via LC-MS and elemental analysis.
  • Blinded Replication : Independent labs replicate assays (e.g., enzyme inhibition) to confirm dose-response trends .

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